molecular formula C30H26N2O7S B314081 4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID

4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID

Cat. No.: B314081
M. Wt: 558.6 g/mol
InChI Key: HRVLESJBUGCBGM-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxycarbonyl and methoxyphenyl groups. The final step involves the formation of the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful in studying cellular processes or as a potential therapeutic agent.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular signaling pathways. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, which share the core structure but differ in their substituents. Examples include:

  • 6-(ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine
  • 4-methyl-3-(2-furyl)benzoic acid

Uniqueness

What sets 4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C30H26N2O7S

Molecular Weight

558.6 g/mol

IUPAC Name

4-[5-[(Z)-[6-ethoxycarbonyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid

InChI

InChI=1S/C30H26N2O7S/c1-5-38-29(36)25-17(3)31-30-32(26(25)18-6-9-20(37-4)10-7-18)27(33)24(40-30)15-21-11-13-23(39-21)22-12-8-19(28(34)35)14-16(22)2/h6-15,26H,5H2,1-4H3,(H,34,35)/b24-15-

InChI Key

HRVLESJBUGCBGM-IWIPYMOSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)C(=O)O)C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)C(=O)O)C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)C(=O)O)C)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.